molecular formula C31H62O3 B3155088 Methyl 30-hydroxytriacontanoate CAS No. 79162-70-2

Methyl 30-hydroxytriacontanoate

Cat. No.: B3155088
CAS No.: 79162-70-2
M. Wt: 482.8 g/mol
InChI Key: KLQWCGJZHUFBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 30-hydroxytriacontanoate: is an organic compound with the molecular formula C₃₁H₆₂O₃ . It is a methyl ester derivative of 30-hydroxytriacontanoic acid. This compound is typically a colorless liquid that is soluble in organic solvents and slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 30-hydroxytriacontanoate can be synthesized through the esterification of 30-hydroxytriacontanoic acid with methanol. The reaction is typically carried out in the presence of an acid catalyst, such as toluene-4-sulfonic acid, under inert atmosphere conditions . The reaction mixture is heated to facilitate the esterification process, and the product is purified through crystallization or separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 30-hydroxytriacontanoic acid and methanol into a reactor, where the esterification reaction occurs. The product is then separated and purified using industrial-scale crystallization or distillation methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 30-hydroxytriacontanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 30-hydroxytriacontanoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect membrane fluidity and enzyme activity. The compound may also act as a substrate for specific enzymes, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

  • Methyl 30-hydroxytriacontanoate
  • Methyl 30-hydroxytriacontanoic acid
  • Methyl 30-hydroxytriacontanol

Comparison: this compound is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher solubility in organic solvents and different reactivity patterns in chemical reactions .

Biological Activity

Methyl 30-hydroxytriacontanoate is a long-chain fatty acid methyl ester with the molecular formula C31H62O3\text{C}_{31}\text{H}_{62}\text{O}_3 and a molecular weight of 482.82 g/mol. This compound is notable for its hydroxyl and ester functional groups, which contribute to its unique chemical reactivity and potential biological activities. It is primarily studied in the fields of organic chemistry, biology, and medicine due to its interesting properties and applications.

Structure

  • Molecular Formula : C31H62O3\text{C}_{31}\text{H}_{62}\text{O}_3
  • CAS Number : 79162-70-2
  • Appearance : Colorless liquid, solid at room temperature
  • Solubility : Soluble in organic solvents, slightly soluble in water

Functional Groups

  • Hydroxyl group (-OH)
  • Ester group (-COO-)

These functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives and metabolites.

This compound interacts with biological membranes due to its amphiphilic nature, allowing it to affect membrane fluidity and potentially influence enzyme activity. The compound may serve as a substrate for specific enzymes, leading to the production of biologically active metabolites that could have therapeutic implications.

Potential Biological Effects

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Some studies suggest that long-chain fatty acids can have antimicrobial properties, which may extend to their esters.
  • Anti-inflammatory Effects : Compounds similar to this compound have been observed to modulate inflammatory responses.
  • Plant Growth Regulation : Preliminary studies indicate potential applications in agriculture as a plant growth regulator due to its structural similarities with known growth-promoting compounds.

Case Studies and Research Findings

Research on this compound is still emerging. However, several studies highlight its potential:

  • Study on Lipidomics : Investigations into lipid profiles have identified this compound as a significant component in certain biological samples, suggesting its role in metabolic processes (source: Diagnocine) .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in drug delivery systems due to its ability to interact with lipid membranes effectively (source: BenchChem) .
  • Agricultural Studies : Related compounds have shown promise as plant growth regulators, indicating that this compound might possess similar properties (source: Larodan) .

Comparative Analysis

The following table summarizes key differences between this compound and its analogs:

CompoundMolecular FormulaBiological ActivitySolubility
This compoundC₃₁H₆₂O₃Potential antimicrobialOrganic solvents
Methyl 30-hydroxytriacontanoic acidC₃₁H₆₄O₃Moderate anti-inflammatoryOrganic solvents
Methyl 30-hydroxytriacontanolC₃₁H₆₄OLow antimicrobial activitySlightly soluble

Properties

IUPAC Name

methyl 30-hydroxytriacontanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O3/c1-34-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32/h32H,2-30H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQWCGJZHUFBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 30-hydroxytriacontanoate
Reactant of Route 2
Reactant of Route 2
Methyl 30-hydroxytriacontanoate
Reactant of Route 3
Methyl 30-hydroxytriacontanoate
Reactant of Route 4
Reactant of Route 4
Methyl 30-hydroxytriacontanoate
Reactant of Route 5
Reactant of Route 5
Methyl 30-hydroxytriacontanoate
Reactant of Route 6
Methyl 30-hydroxytriacontanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.